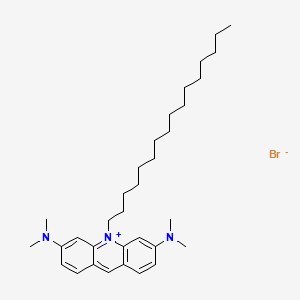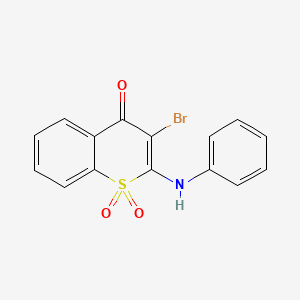
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione is a chemical compound known for its unique structure and reactivity It belongs to the class of benzothiopyran derivatives, which are characterized by a fused ring system containing both benzene and thiopyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione typically involves the bromination of 2-anilino-1-benzothiopyran-1,1,4-trione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the 3-position of the benzothiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is preferred in industrial settings.
化学反応の分析
Types of Reactions
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate, sodium alkoxide, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-anilino-3-substituted benzothiopyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol or amine derivatives.
科学的研究の応用
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
- 2-Anilino-1,4-naphthoquinone
- 2-Anilino-3-chloro-1,4-naphthoquinone
- 2-Anilino-3-bromo-1,4-naphthoquinone
Uniqueness
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione is unique due to the presence of the thiopyran ring fused with the benzene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
74695-57-1 |
|---|---|
分子式 |
C15H10BrNO3S |
分子量 |
364.2 g/mol |
IUPAC名 |
2-anilino-3-bromo-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C15H10BrNO3S/c16-13-14(18)11-8-4-5-9-12(11)21(19,20)15(13)17-10-6-2-1-3-7-10/h1-9,17H |
InChIキー |
WYMHIDGQPHTMBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3S2(=O)=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



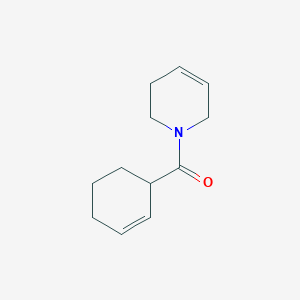
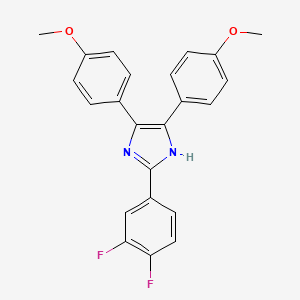
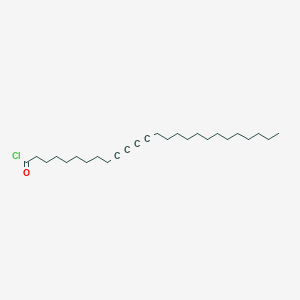




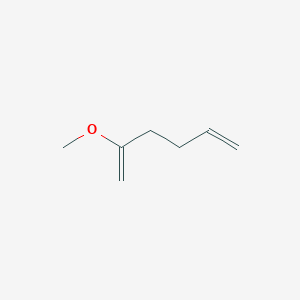
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

